molecular formula C21H23N3O6 B2429758 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-48-2

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2429758
CAS No.: 884216-48-2
M. Wt: 413.43
InChI Key: GIHLEWVHRRQHJX-UHFFFAOYSA-N
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Description

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery This compound is notable for its unique structural features, which include a pyrano[3,2-c]pyridine core, multiple functional groups, and a trimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. This approach allows for the efficient construction of the complex heterocyclic framework in a single step. The key starting materials include an aldehyde, malononitrile, and a β-ketoester, which undergo a series of condensation and cyclization reactions in the presence of a suitable catalyst .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow chemistry techniques. This method enhances reaction efficiency, scalability, and safety. The use of automated reactors and precise control over reaction parameters ensures high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-11-9-15-17(21(26)24(11)7-8-25)16(13(10-22)20(23)30-15)12-5-6-14(27-2)19(29-4)18(12)28-3/h5-6,9,16,25H,7-8,23H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHLEWVHRRQHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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